molecular formula C10H10O4 B045171 1,3-Benzodioxole-2-acetic acid, 2-methyl- CAS No. 4442-72-2

1,3-Benzodioxole-2-acetic acid, 2-methyl-

Cat. No. B045171
CAS RN: 4442-72-2
M. Wt: 194.18 g/mol
InChI Key: KBBSSMZKVMEGDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-benzodioxole derivatives, including 1,3-Benzodioxole-2-acetic acid, 2-methyl-, has been explored through various methods. For instance, 1,3-Benzodioxole can be synthesized from catechol by cyclization with dichloromethane, a process optimized to achieve considerable yields. This method underscores the foundational approach to creating 1,3-Benzodioxole derivatives, which can be further modified to introduce the acetic acid and methyl groups at specific positions (Li Yu, 2006); (Yang Zhi-yong, 2011).

Molecular Structure Analysis

The molecular structure of 1,3-Benzodioxole-2-acetic acid, 2-methyl- has been characterized by various spectroscopic techniques. These include infrared spectrum (IR) and nuclear magnetic resonance (NMR), which help in confirming the presence of the benzodioxole core, acetic acid, and methyl functional groups. Such structural characterization is critical for understanding the compound's reactivity and properties (Sudhir M. Hiremath et al., 2019).

Chemical Reactions and Properties

1,3-Benzodioxole derivatives participate in various chemical reactions, offering insights into their chemical properties. For example, the photocatalytic preparation of 2-substituted 1,3-benzodioxoles demonstrates the reactivity of the benzodioxole ring under specific conditions, leading to bioactive compounds. This highlights the versatile chemical nature and potential utility of 1,3-Benzodioxole-2-acetic acid, 2-methyl- derivatives (Davide Ravelli et al., 2011).

Future Directions

While specific future directions for “1,3-Benzodioxole-2-acetic acid, 2-methyl-” are not provided, research on benzodioxole derivatives continues to be an active area, particularly in the development of new drug candidates .

properties

IUPAC Name

2-(2-methyl-1,3-benzodioxol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-10(6-9(11)12)13-7-4-2-3-5-8(7)14-10/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBSSMZKVMEGDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=CC=CC=C2O1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196169
Record name 1,3-Benzodioxole-2-acetic acid, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodioxole-2-acetic acid, 2-methyl-

CAS RN

4442-72-2
Record name 1,3-Benzodioxole-2-acetic acid, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004442722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzodioxole-2-acetic acid, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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